N-ethyl-1-(2-phenylethenesulfonyl)-2,3-dihydro-1H-indole-6-sulfonamide
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Overview
Description
N-ethyl-1-(2-phenylethenesulfonyl)-2,3-dihydro-1H-indole-6-sulfonamide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. The presence of both sulfonyl and indole groups in its structure suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(2-phenylethenesulfonyl)-2,3-dihydro-1H-indole-6-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Ethylation: The final step involves the ethylation of the nitrogen atom using ethyl iodide or ethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfinyl or sulfhydryl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the phenylethenesulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce sulfinyl or sulfhydryl analogs.
Scientific Research Applications
Chemistry
In chemistry, N-ethyl-1-(2-phenylethenesulfonyl)-2,3-dihydro-1H-indole-6-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Its sulfonamide group is known for its role in enzyme inhibition, which can be exploited in drug design.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-1-(2-phenylethenesulfonyl)-2,3-dihydro-1H-indole-6-sulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The indole core may interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-1-(2-phenylethenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide
- N-ethyl-1-(2-phenylethenesulfonyl)-2,3-dihydro-1H-indole-7-sulfonamide
- N-methyl-1-(2-phenylethenesulfonyl)-2,3-dihydro-1H-indole-6-sulfonamide
Uniqueness
N-ethyl-1-(2-phenylethenesulfonyl)-2,3-dihydro-1H-indole-6-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the sulfonamide group on the indole ring can significantly affect its interaction with biological targets and its overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-ethyl-1-(2-phenylethenylsulfonyl)-2,3-dihydroindole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-2-19-26(23,24)17-9-8-16-10-12-20(18(16)14-17)25(21,22)13-11-15-6-4-3-5-7-15/h3-9,11,13-14,19H,2,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDLHEOVELAXSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C(CCN2S(=O)(=O)C=CC3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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